N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-11-12-19(20(14-17)25-2)22-21(23)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3,(H,22,23)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMURYZQQHMOL-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 2,4-dimethoxyaniline with 1-naphthylacrylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Methoxy Group Positioning
- 3,4-Dimethoxyphenyl Analogs : Compounds like (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide () exhibit moderate antifungal activity. The 3,4-dimethoxy configuration enhances electron-donating effects, improving interaction with fungal enzymes .
- 2,3-Dimethoxyphenyl Analogs: (E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide () demonstrates acetylcholinesterase inhibition, suggesting that ortho-methoxy groups may favor π-π stacking in enzyme active sites .
Naphthyl vs. Phenyl Groups
- Naphthyl-Containing Analogs : (2E)-3-(1-Naphthyl)-N-phenylacrylamide () lacks methoxy groups but shares the naphthyl moiety. The naphthyl group’s extended conjugated system may enhance UV absorption and fluorescence properties, useful in imaging or photodynamic therapy .
- Hydroxyphenyl Analogs : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () shows anti-inflammatory activity (IC50 <17.21 μM), indicating that hydroxyl groups improve hydrogen-bonding interactions with inflammatory targets like COX-2 .
Antifungal Activity
Compounds with multiple methoxy groups, such as (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (), exhibit enhanced antifungal activity due to improved membrane penetration and interference with ergosterol biosynthesis. The target compound’s two methoxy groups may offer moderate activity compared to trimethoxy derivatives .
Anti-Inflammatory Activity
Hydroxy-methoxy hybrids like compound 4 in (IC50 ~17.00 μM) outperform pure methoxy derivatives, suggesting that hydroxyl groups are critical for targeting NF-κB or MAPK pathways. The absence of hydroxyl groups in the target compound may limit its anti-inflammatory efficacy unless compensated by naphthyl-mediated hydrophobic interactions .
Neuroprotective Potential
Naphthyl-containing acrylamides, such as those in , demonstrate protective effects in PC12 neuronal cells. The target compound’s naphthyl group could similarly mitigate oxidative stress, though this requires experimental validation .
Data Table: Key Structural Analogs and Activities
Biological Activity
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including mechanisms of action, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a distinctive structure characterized by the presence of both methoxy groups and a naphthyl moiety. This unique configuration is believed to enhance its lipophilicity and biological activity compared to other similar compounds.
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms involved often include:
- Induction of Oxidative Stress : Some studies have shown that these compounds can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
- Disruption of Glutathione Homeostasis : A notable effect observed is the depletion of intracellular reduced glutathione, which is crucial for maintaining cellular redox balance. This depletion can sensitize cancer cells to oxidative stress and promote cell death .
Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated in various studies. Key findings include:
- In Vitro Efficacy : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and LoVo (colorectal carcinoma) cells. The IC50 values reported for these cell lines indicate potent activity, often within the low micromolar range .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
Case Studies
Several studies have explored the efficacy of this compound in more detail:
- Study on HeLa Cells : In a study assessing various derivatives, this compound was found to significantly inhibit the growth of HeLa cells through mechanisms involving oxidative stress and apoptosis induction .
- Comparative Analysis : A comparative analysis with other phenylcinnamide derivatives revealed that modifications in the methoxy group positioning greatly influenced antiproliferative activity. Compounds with multiple methoxy groups exhibited enhanced potency compared to their unsubstituted counterparts .
Potential Therapeutic Applications
Given its promising biological activity, this compound is being considered as a lead compound for developing new anticancer drugs. Its ability to induce apoptosis in cancer cells while sparing normal cells presents an attractive therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
